Diphenylphosphine oxide

Catalog No.
S628637
CAS No.
4559-70-0
M.F
C12H10OP+
M. Wt
201.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphine oxide

CAS Number

4559-70-0

Product Name

Diphenylphosphine oxide

IUPAC Name

oxo(diphenyl)phosphanium

Molecular Formula

C12H10OP+

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2

Synonyms

diphenylphosphine oxide, triphenylphosphine oxide

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2

The exact mass of the compound Diphenylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77604. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenylphosphine oxide is a secondary phosphine oxide (SPO) that serves as an air- and moisture-stable precursor for P-C bond formation and organophosphorus synthesis . Unlike reactive trivalent phosphorus compounds, it exists in a tautomeric equilibrium with its phosphinous acid form (Ph2P-OH), allowing it to remain bench-stable while providing a reactive P-H bond for transition-metal-catalyzed cross-coupling . For industrial and laboratory buyers, it is a primary reagent for installing diphenylphosphino groups onto organic frameworks, enabling the scalable production of chiral phosphine ligands, pharmaceutical intermediates, and flame retardants without the severe handling constraints of traditional phosphorus precursors .

Attempting to substitute diphenylphosphine oxide with close analogs introduces severe operational and chemical penalties. Using diphenylphosphine (Ph2PH) requires strict inert-atmosphere infrastructure (gloveboxes or Schlenk lines) because it is toxic and spontaneously pyrophoric, drastically increasing scale-up costs and safety risks . Similarly, chlorodiphenylphosphine (Ph2PCl) is moisture-sensitive and generates corrosive hydrogen chloride gas during functionalization, necessitating aggressive acid-scrubbing protocols . Conversely, fully oxidized analogs like triphenylphosphine oxide (Ph3PO) lack the reactive P-H bond entirely, rendering them inert dead-ends for cross-coupling. Diphenylphosphine oxide bridges this gap, providing the exact diphenylphosphino building block required for ligand synthesis while maintaining the handling profile of a benign, air-stable solid[1].

Atmospheric Stability and Handling Economics vs. Diphenylphosphine

Diphenylphosphine oxide is an air- and moisture-stable solid that can be weighed and transferred on an open benchtop without degradation. In stark contrast, its unoxidized counterpart, diphenylphosphine (Ph2PH), is a volatile liquid that is highly pyrophoric and rapidly oxidizes or combusts upon exposure to ambient air . This fundamental difference means that utilizing Ph2P(O)H eliminates the need for specialized inert-gas handling, reducing equipment overhead and preventing the catastrophic yield losses associated with accidental oxidation of P(III) precursors during batch manufacturing.

Evidence DimensionAtmospheric handling requirements and stability
Target Compound DataDiphenylphosphine oxide: Bench-stable solid, 0% degradation in ambient air
Comparator Or BaselineDiphenylphosphine (Ph2PH): Pyrophoric liquid, requires <1 ppm O2/H2O environment
Quantified DifferenceShifts handling from strict glovebox/Schlenk line to standard open-bench protocols
ConditionsAmbient laboratory storage and transfer

Eliminates the high capital and operational costs of inert-atmosphere infrastructure during the procurement and scale-up of phosphorus precursors.

Cross-Coupling Efficacy in Hirao Reactions vs. Dialkyl Phosphites

In transition-metal-catalyzed P-C bond formation (Hirao coupling), diphenylphosphine oxide serves as a coupling partner to yield tertiary phosphine oxides. Studies demonstrate that Ph2P(O)H routinely achieves >80% yields in Pd- or Ni-catalyzed couplings with aryl halides [1]. When compared to dialkyl phosphites (e.g., diethyl phosphite), which yield phosphonates that require complex downstream processing to convert into useful phosphine ligands, Ph2P(O)H directly installs the critical -P(O)Ph2 moiety [2]. Furthermore, the steric and electronic profile of Ph2P(O)H accelerates the reductive elimination step in the catalytic cycle compared to less reactive aliphatic phosphites.

Evidence DimensionDirect access to tertiary phosphine ligand precursors
Target Compound DataDiphenylphosphine oxide: Directly yields -P(O)Ph2 groups (reducible to -PPh2 ligands) in >80% yield
Comparator Or BaselineDiethyl phosphite: Yields -P(O)(OEt)2 groups, requiring multi-step deprotection and functionalization
Quantified DifferenceSaves 2-3 synthetic steps in the preparation of diaryl/triaryl phosphine ligands
ConditionsPd- or Ni-catalyzed Hirao cross-coupling with aryl halides

Procuring Ph2P(O)H drastically shortens the synthetic route to high-value chiral phosphine ligands (e.g., BINAP derivatives) by avoiding phosphonate intermediates.

Preligand Titer Stability vs. Trivalent Phosphines

Diphenylphosphine oxide is increasingly utilized as an air-stable secondary phosphine oxide (SPO) preligand in cross-coupling catalysis. Because it exists primarily in the P(V) oxide form during storage, it maintains a 100% active titer over extended periods . In contrast, standard trivalent phosphine ligands (e.g., PPh3 or secondary phosphines) undergo slow, irreversible auto-oxidation to inactive phosphine oxides during storage, leading to variable catalyst loading and irreproducible reaction kinetics. Upon introduction to the metal center and base, Ph2P(O)H tautomerizes to the active phosphinous acid (Ph2P-OH), delivering precise stoichiometric control without the risk of pre-reaction degradation.

Evidence DimensionActive ligand titer retention during storage
Target Compound DataDiphenylphosphine oxide: 100% titer retention (immune to auto-oxidation)
Comparator Or BaselineTrivalent phosphines: Gradual titer loss (variable % depending on storage conditions due to auto-oxidation)
Quantified DifferenceEnsures exact catalyst loading by eliminating storage-induced oxidation variables
ConditionsLong-term benchtop storage prior to in situ catalytic activation

Guarantees batch-to-batch reproducibility in industrial catalytic processes, preventing costly reaction failures caused by degraded ligands.

Synthesis of Chiral Phosphine Ligands

Diphenylphosphine oxide is the precursor of choice for synthesizing advanced biaryl phosphine ligands (such as BINAP or Segphos analogs). By utilizing Pd-catalyzed Hirao cross-coupling, the -P(O)Ph2 group is cleanly installed onto chiral backbones. The resulting tertiary phosphine oxide is then stereoretentively reduced to the active P(III) ligand, providing a scalable and bench-stable synthetic route [1].

In Situ Air-Stable Preligands for Cross-Coupling

In industrial process chemistry where handling sensitive P(III) ligands is problematic, diphenylphosphine oxide is deployed directly as an SPO preligand. It tautomerizes in the presence of transition metals (like Pd, Ni, or Rh) to form active phosphinous acid complexes, enabling robust Suzuki, Buchwald-Hartwig, and C-H functionalization reactions without requiring glovebox preparation .

Development of Halogen-Free Flame Retardants

Because of its reactive P-H bond and high thermal stability, diphenylphosphine oxide is used to graft diphenylphosphoryl groups onto polymer matrices or small-molecule additives. This application leverages the compound's bench stability and atom economy to produce halogen-free flame retardants with improved thermal profiles .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4559-70-0

Wikipedia

Diphenylphosphine oxide

Dates

Last modified: 08-15-2023

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